苍术苷 A

描述

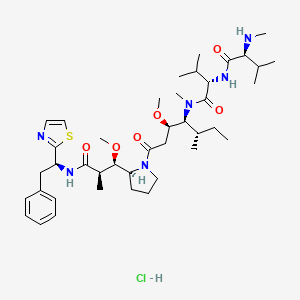

Atractyloside A is a natural, toxic glycoside found in various plant species, particularly in the daisy family. It is known for its potent inhibitory effects on the mitochondrial ADP/ATP translocase, which disrupts cellular energy metabolism . This compound has been historically used for therapeutic, religious, and toxic purposes .

科学研究应用

苍术苷 A 具有广泛的科学研究应用:

化学: 用作研究糖苷反应和相互作用的模型化合物。

生物学: 研究其对线粒体功能和细胞能量代谢的影响。

医学: 探索其潜在的治疗作用和毒理学特性。

作用机制

苍术苷 A 通过抑制线粒体 ADP/ATP 转运蛋白发挥作用。这种抑制阻止了 ADP 和 ATP 在线粒体膜之间的交换,导致细胞能量产生停止。 分子靶标包括 ADP/ATP 载体蛋白,涉及的途径主要与能量代谢和线粒体功能相关 .

生化分析

Biochemical Properties

Atractyloside A acts as an effective ADP/ATP translocase inhibitor which eventually halts ADP and ATP exchange and the cell dies due to lack of energy . The chemical structure and charge distribution of atractyloside A is similar to that of ADP .

Cellular Effects

Atractyloside A has shown potential antiviral properties against the influenza B virus . It not only possesses anti-influenza B virus infection effects in vivo and in vitro but also can regulate macrophage polarization to the M2 type, which can effectively attenuate the damage caused by influenza B virus infection . Atractylenolides, including Atractyloside A, can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .

Molecular Mechanism

The anti-cancer activity of atractylenolides can be attributed to their influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of these compounds .

Temporal Effects in Laboratory Settings

Atractyloside A has been shown to inhibit the proliferation of non-small cell lung cancer cells . Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .

Metabolic Pathways

In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to atractylenolide-III, and atractylenolide-III is converted to atractylenolide-I via dehydration . This observation indicates that there is a mutual conversion relationship between the atractylenolides .

Transport and Distribution

Atractyloside A inhibits the transport of ADP into and ATP out of the mitochondria by competing with ADP for binding to the carrier .

准备方法

合成路线和反应条件

苍术苷 A 的合成涉及复杂的化学反应。 一种常见的方法包括从苍术 (Atractylis gummifera) 的根茎中提取,然后使用高效液相色谱法进行纯化 。反应条件通常涉及保持受控的温度和 pH 值,以确保化合物在提取和纯化过程中的稳定性。

工业生产方法

This compound 的工业生产主要基于从天然来源提取。该过程涉及收获植物材料、干燥,然后使用溶剂提取化合物。 然后使用色谱技术对提取物进行纯化,以获得高纯度的this compound .

化学反应分析

反应类型

苍术苷 A 会经历几种类型的化学反应,包括:

氧化: 这种反应可以将this compound 转化为其他相关的化合物。

还原: 这种反应可以改变分子内的糖苷键。

取代: 这种反应可以用其他基团取代分子中的官能团.

常见的试剂和条件

这些反应中使用的常见试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种用于取代反应的酸和碱。 这些条件通常涉及受控的温度和 pH 值,以确保所需的反应途径 .

主要生成产物

这些反应生成的主要产物包括this compound 的各种氧化、还原和取代衍生物。 这些衍生物通常保留核心糖苷结构,但表现出不同的生物活性 .

相似化合物的比较

类似化合物

羧苍术苷: 另一种对 ADP/ATP 转运蛋白具有类似抑制作用的有毒糖苷。

苍术内酯 I、II 和 III: 从苍术 (Atractylodes macrocephala) 中提取的具有多种药理活性的化合物.

独特性

苍术苷 A 由于其对线粒体功能的强效抑制作用及其在传统医学中的历史意义而具有独特性。 与其他类似化合物不同,它具有经过充分记录的毒理学特征,并在科学研究中具有特定的应用 .

属性

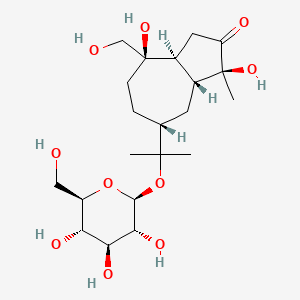

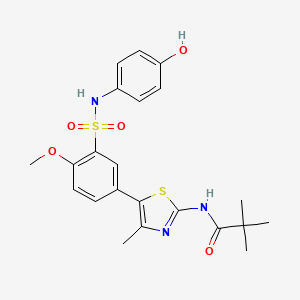

IUPAC Name |

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBLVYVBWDIWDM-BSLJOXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347606 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126054-77-1 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary biological target of Atractyloside A (AA)?

A1: AA is a potent inhibitor of the Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, located in the inner mitochondrial membrane [, , ].

Q2: How does AA exert its inhibitory effect on the ANT?

A2: AA binds with high affinity to the ANT, blocking the exchange of ADP and ATP across the mitochondrial membrane. This disrupts the mitochondrial membrane potential and inhibits oxidative phosphorylation [, , ].

Q3: What are the downstream consequences of AA binding to ANT?

A3: By inhibiting ANT, AA leads to a depletion of intracellular ATP, disruption of cellular energy balance, and ultimately, cell death. This toxicity is particularly pronounced in organs with high energy demands, such as the liver and kidneys [, , , ].

Q4: Are there other potential targets for AA besides ANT?

A4: Recent research suggests that AA might interact with other targets within the cell, including Nucleoside Diphosphate Kinase (NDPK), potentially contributing to its overall toxicity []. Further research is needed to fully elucidate these interactions.

Q5: How does the mechanism of action of AA differ from that of bongkrekic acid, another ANT inhibitor?

A5: While both AA and bongkrekic acid inhibit ANT, they do so by binding to distinct sites on the carrier protein. AA binds to the outer (cytosolic) face of the ANT, while bongkrekic acid binds to the inner (matrix) face. This difference in binding site location is reflected in their distinct inhibitory profiles [, ].

Q6: What is the molecular formula and weight of Atractyloside A?

A6: The molecular formula of AA is C30H46O13S2, and its molecular weight is 686.8 g/mol.

Q7: Is there any spectroscopic data available to help characterize Atractyloside A?

A7: Yes, various spectroscopic techniques have been employed to characterize AA. These include UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , , , ].

Q8: Does Atractyloside A exhibit any catalytic properties?

A8: AA is not known to possess catalytic properties. Its primary mode of action is through binding and inhibiting the ANT.

Q9: Have any computational studies been conducted on Atractyloside A?

A10: While detailed computational studies specifically on AA are limited in the provided research, computational methods like molecular docking have been used to study the interaction of similar compounds with ANT, providing insights into binding modes and potential for drug development [, ].

Q10: How does the structure of Atractyloside A contribute to its activity?

A11: Specific structural features of AA, particularly its diterpenoid core and the presence of sulfate groups, are crucial for its high-affinity binding to the ANT. Modifications to these key structural elements can significantly impact its inhibitory potency and selectivity [, ].

Q11: Are there specific formulation strategies to enhance the stability or bioavailability of Atractyloside A?

A11: While specific formulation strategies for AA are not extensively discussed in the provided literature, research on related compounds suggests that encapsulation techniques, such as liposomes or nanoparticles, could potentially be explored to improve its stability, solubility, or bioavailability.

Q12: Are there specific SHE regulations regarding the handling and disposal of Atractyloside A?

A12: Given the known toxicity of AA, appropriate safety measures and adherence to established laboratory guidelines for handling hazardous substances are crucial. Researchers should consult relevant safety data sheets and regulations for proper handling, storage, and disposal procedures.

Q13: What are the common in vitro and in vivo models used to study Atractyloside A's effects?

A15: Common in vitro models include isolated mitochondria [, , ] and cell lines [, , ]. In vivo, rodent models are often employed to investigate AA-induced toxicity, particularly focusing on liver and kidney damage [, , ].

Q14: What are the primary toxicological concerns associated with Atractyloside A exposure?

A17: AA is a known hepatotoxin and nephrotoxin. Its consumption can lead to severe liver and kidney damage, potentially resulting in organ failure and death. Even low doses can be harmful, and there is no known antidote for AA poisoning [, , , ].

Q15: What analytical methods are commonly used to detect and quantify Atractyloside A?

A20: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely employed for the analysis of AA in biological samples [, , , ].

Q16: What is the environmental impact of Atractyloside A and its degradation products?

A16: Specific information regarding the environmental fate and ecotoxicological effects of AA and its degradation products is limited in the provided research and would require further investigation.

Q17: Are the analytical methods used for Atractyloside A determination validated?

A22: Yes, several studies have validated analytical methods, such as HPLC-MS/MS, for quantifying AA in various matrices, including plant material, blood, and plasma. These validation procedures typically involve assessing parameters like linearity, accuracy, precision, and recovery [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

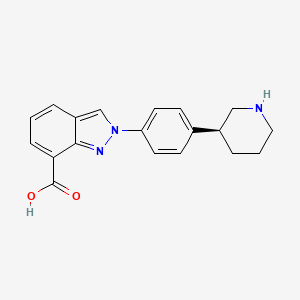

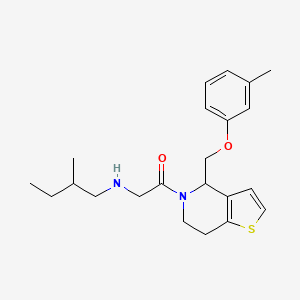

![2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride](/img/structure/B1139371.png)

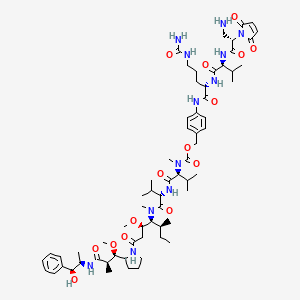

![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane](/img/structure/B1139373.png)

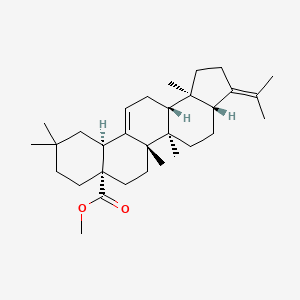

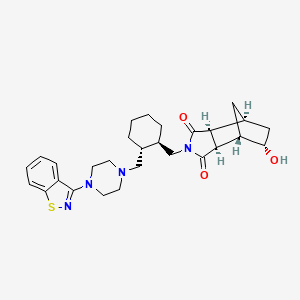

![N-[(6S)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1139389.png)